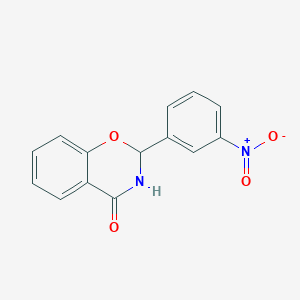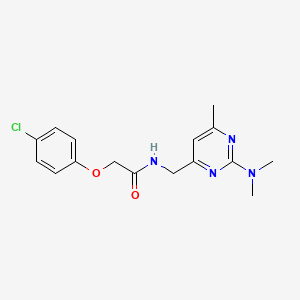![molecular formula C21H17N5O3 B2986870 2-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034530-33-9](/img/structure/B2986870.png)
2-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinazolinone and dipyridopyrimidinone cores, followed by various functional group interconversions and coupling reactions. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecule contains several nitrogen atoms which can act as hydrogen bond donors or acceptors, making it capable of forming multiple hydrogen bonds. This could influence its interaction with biological targets. The presence of the carbonyl groups also adds polarity to the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could undergo chemical reactions. For example, the carbonyl groups could undergo nucleophilic addition reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of multiple aromatic rings in this compound suggests it might have a relatively high boiling point and be soluble in organic solvents. The polar functional groups could also give it some water solubility .Scientific Research Applications
Synthesis and Structural Characterization
- A study on the synthesis of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids pyrimidin-2-ylamides aimed at exploring their microbiological applications revealed that these compounds undergo specific bromination reactions and possess antitubercular activity (Ukrainets et al., 2009).
- Another study focused on the acetylation of certain compounds leading to the creation of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds. These compounds, after undergoing various reactions, could be precursors for the synthesis of heterocyclic rings, indicating their versatility in chemical synthesis and potential for pharmacological investigations (Zaki et al., 2017).
Biological Activities
- Research into 4-hydroxy-2-quinolones and their derivatives, including pyrimidin-2-ylamides, has shown that these compounds can be synthesized as potential antitubercular agents. Their unique bromination patterns and comparative analysis with isomeric compounds underline their potential in developing antitubercular therapies (Ukrainets et al., 2009).
- Compounds with structures similar to the specified compound have been explored for their anti-leukemic activities, highlighting the potential therapeutic applications of such chemical entities in treating various types of leukemia (Raffa et al., 2004).
Chemical Properties and Reactions
- Studies on cyclization reactions involving cyanamides and anthranilates to produce derivatives like 2-amino-3,4-dihydroquinazolin-4-one underscore the chemical reactivity and potential applications of quinazoline-based compounds in synthesizing diverse heterocyclic structures (Shikhaliev et al., 2008).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit broad-spectrum antibacterial and antifungal activity . This suggests that the compound may target key enzymes or proteins essential to the survival and proliferation of these microorganisms.
Pharmacokinetics
A related compound, 2-thioxodihydropyrido[2,3-d]pyrimidine 10a, has been suggested to have good traditional drug-like properties . This implies that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could contribute to its bioavailability and efficacy.
Result of Action
Given its antimicrobial activity, it likely leads to the death or growth inhibition of susceptible bacteria and fungi .
properties
IUPAC Name |
5-[2-(4-oxoquinazolin-3-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c27-19(12-25-13-22-16-6-2-1-5-14(16)20(25)28)24-10-8-17-15(11-24)21(29)26-9-4-3-7-18(26)23-17/h1-7,9,13H,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGKKARKWLMNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)CN4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2986787.png)
![7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2986788.png)

![3-Ethenylsulfonyl-N-[1-(1,3-thiazol-2-yl)pyrazol-3-yl]propanamide](/img/structure/B2986793.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2986795.png)
methyl}furan-2-carboxamide](/img/structure/B2986798.png)

![methyl 4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2986802.png)
![2-Propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide](/img/structure/B2986804.png)
![N-(2-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2986806.png)
![N-[[5-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]thiophen-2-yl]methyl]acetamide](/img/structure/B2986807.png)


